molecular formula C6H2Cl2INO2 B1410308 1,5-Dichloro-3-iodo-2-nitrobenzene CAS No. 1803850-87-4

1,5-Dichloro-3-iodo-2-nitrobenzene

Cat. No. B1410308
CAS RN: 1803850-87-4
M. Wt: 317.89 g/mol
InChI Key: VFUYFGYIBZQIJA-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-iodo-2-nitrobenzene, also known as 1,5-diiodo-3-chloro-2-nitrobenzene or DICINB, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless solid with a melting point of 115-116°C and a boiling point of 136-137°C. DICINB is commonly used as a reagent in organic synthesis, as a stabilizer for other organic compounds, and as a catalyst for various chemical reactions.

Scientific Research Applications

DICINB has a wide range of applications in the scientific research field. It is commonly used as an intermediate in the synthesis of other compounds, such as nitrobenzene derivatives, and as a stabilizer for other organic compounds. It is also used as a catalyst for various chemical reactions, such as the synthesis of azo dyes, and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of DICINB is not fully understood. However, it is known that the compound acts as a catalyst for various chemical reactions, and it is believed that the reaction of DICINB with other molecules produces a product that is more stable than the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of DICINB have not been extensively studied. However, the compound is known to be toxic if ingested, and it can cause skin irritation if it comes into contact with the skin. It is also known to be a powerful oxidizing agent, and it can react with other molecules to form highly reactive compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using DICINB in laboratory experiments is its stability. The compound is relatively stable and can be stored for long periods of time without significant degradation. Additionally, the compound is relatively easy to synthesize in a laboratory setting, and it can be used as a catalyst for various chemical reactions. The main limitation of using DICINB in laboratory experiments is its toxicity. The compound is toxic if ingested, and it can cause skin irritation if it comes into contact with the skin.

Future Directions

The future of DICINB is promising, and there are a number of potential applications for the compound. One potential application is in the synthesis of pharmaceuticals and other organic compounds. Additionally, DICINB could be used as a catalyst for the synthesis of azo dyes, and it could be used as a reagent in organic synthesis. Additionally, further research could be conducted to better understand the biochemical and physiological effects of DICINB, and to identify potential applications for the compound in the medical field.

properties

IUPAC Name

1,5-dichloro-3-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUYFGYIBZQIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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